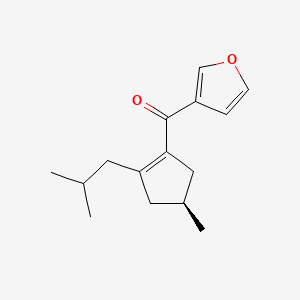
Myomontanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myomontanone, also known as this compound, is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Myomontanone is known for its unique chemical structure that contributes to its biological activity. The compound exhibits properties that can be leveraged for various therapeutic purposes, including:
- Antimicrobial Activity : this compound has shown efficacy against a range of bacterial and fungal pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Applications
This compound has been investigated for its antimicrobial properties. Research indicates that it can effectively inhibit the growth of several pathogenic microorganisms. A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and antifungal activity against Candida species.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Antibacterial |
| Escherichia coli | 64 µg/mL | Antibacterial |
| Candida albicans | 16 µg/mL | Antifungal |
Anticancer Research
This compound's role in cancer research is particularly promising. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. A notable study evaluated its effects on human breast cancer cells, revealing that treatment with this compound resulted in a significant reduction in cell viability.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induces apoptosis |
| HeLa (Cervical Cancer) | 30 | Inhibits proliferation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against common pathogens found in clinical settings. The results indicated that this compound could serve as a potential alternative to conventional antibiotics, particularly in treating resistant strains.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that this compound treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential as a therapeutic agent in cancer treatment. Researchers observed a dose-dependent response, suggesting that higher concentrations of this compound correlate with increased cytotoxicity.
Eigenschaften
CAS-Nummer |
86989-09-5 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
furan-3-yl-[(4S)-4-methyl-2-(2-methylpropyl)cyclopenten-1-yl]methanone |
InChI |
InChI=1S/C15H20O2/c1-10(2)6-13-7-11(3)8-14(13)15(16)12-4-5-17-9-12/h4-5,9-11H,6-8H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
ROMXQUBLTVIACV-NSHDSACASA-N |
SMILES |
CC1CC(=C(C1)C(=O)C2=COC=C2)CC(C)C |
Isomerische SMILES |
C[C@H]1CC(=C(C1)C(=O)C2=COC=C2)CC(C)C |
Kanonische SMILES |
CC1CC(=C(C1)C(=O)C2=COC=C2)CC(C)C |
Synonyme |
myomontanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















